molecular formula C12H16N2O3 B3046365 Benzyl (3-(methylamino)-3-oxopropyl)carbamate CAS No. 123494-21-3

Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Cat. No.: B3046365
CAS No.: 123494-21-3
M. Wt: 236.27 g/mol
InChI Key: DJLKKWALPCPAGU-UHFFFAOYSA-N
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Description

Benzyl (3-(methylamino)-3-oxopropyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a methylamino substituent, and a ketone moiety. This compound serves as a key intermediate in organic synthesis, particularly in peptide chemistry and the development of protease inhibitors . Its structure combines functional groups that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

benzyl N-[3-(methylamino)-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-13-11(15)7-8-14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLKKWALPCPAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569321
Record name Benzyl [3-(methylamino)-3-oxopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123494-21-3
Record name Benzyl [3-(methylamino)-3-oxopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3-(methylamino)-3-oxopropyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 3-(methylamino)-3-oxopropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-(methylamino)-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Benzyl (3-(methylamino)-3-oxopropyl)carbamate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity. Research indicates that derivatives of this compound may exhibit diverse biological activities, including antimicrobial and anticancer properties.

1.2 Interaction Studies

Preliminary studies suggest that this compound may interact with specific biological targets, such as enzymes or receptors, which could influence their activity. Understanding these interactions is crucial for predicting pharmacological effects and optimizing therapeutic applications.

Synthetic Organic Chemistry

2.1 Synthesis Pathways

The synthesis of this compound typically involves several steps, including the protection of functional groups and coupling reactions. The compound can be synthesized through various methods that allow for efficient production in laboratory settings.

2.2 Protecting Group Applications

In organic synthesis, this compound can act as a protecting group for amines, facilitating the selective modification of other functional groups without interference. This property is particularly valuable in multi-step synthetic routes where maintaining the integrity of certain functional groups is essential.

Case Studies and Research Findings

4.1 Antiviral Activity

One significant area of research involves the compound's potential antiviral properties. A study highlighted how similar carbamate derivatives could inhibit viral entry mechanisms, suggesting that this compound might also exhibit such activity against viruses like HIV-1 .

4.2 Enzyme Inhibition Studies

Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of benzyl (3-(methylamino)-3-oxopropyl)carbamate involves the formation of stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a) Benzyl (3-oxopropyl)carbamate (C₁₂H₁₅NO₃; CAS: N/A)
  • Key Differences: Lacks the methylamino group, featuring a propionaldehyde chain instead of the methylamino-oxopropyl moiety.
  • Properties : Acts as a precursor for enamide synthesis (e.g., reports a 62% yield in photoredox/nickel dual catalysis). Hazard classification as an irritant (WGK Germany 3) .
  • Applications : Used in cross-coupling reactions to generate α,β-unsaturated carbonyl compounds .
b) (S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate (C₁₆H₂₄N₂O₃; CAS: 122021-01-6)
  • Key Differences: Propylamino group replaces methylamino; stereospecific (S)-configuration at the chiral center.
  • Properties : Higher molecular weight (266.32 g/mol) and logP (1.58) suggest increased hydrophobicity compared to the parent compound .
  • Applications: Potential use in chiral resolution or as a building block for peptidomimetics .
c) Benzyl methyl(3-oxopropyl)carbamate (C₁₂H₁₅NO₃; CAS: 298706-11-3)
  • Key Differences : Methyl group on the carbamate nitrogen instead of hydrogen.

Analogues with Modified Protecting Groups

a) tert-Butyl (3-oxopropyl)carbamate (C₈H₁₅NO₃; CAS: 58885-60-2)
  • Key Differences : tert-Butyloxycarbonyl (Boc) replaces benzyl, reducing steric hindrance.
  • Properties : Lower similarity score (0.90) compared to benzyl derivatives; Boc group offers acid-labile protection, advantageous in peptide synthesis .
b) (9H-Fluoren-9-yl)methyl (3-oxopropyl)carbamate
  • Key Differences : Fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile.
  • Properties : Used in solid-phase peptide synthesis due to its orthogonal deprotection relative to Boc and Cbz groups .

Reactive Derivatives

a) Benzyl (3-bromopropyl)carbamate (C₁₁H₁₂BrNO₂; CAS: 53844-02-3)
  • Key Differences : Bromine atom at the terminal position.
  • Properties : Enhanced electrophilicity for nucleophilic substitution reactions; similarity score 0.89 .
  • Applications : Intermediate in alkylation or cross-coupling reactions .
b) Benzyl N-[3-({2-[(2,2-dimethoxyethyl)amino]-2-oxoethyl}amino)-3-oxopropyl]carbamate
  • Key Differences: Additional dimethoxyethylamino and oxoethylamino groups.
  • Properties : Exhibits hydrogen-bonding capacity; synthesized with 100% yield via solid-phase methods .
  • Spectroscopic Data : UV (3303 cm⁻¹), NMR (δ 7.42–7.31 ppm for aromatic protons), and HRMS (390.16 [M + Na]⁺) confirm structural integrity .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
Benzyl (3-(methylamino)-3-oxopropyl)carbamate C₁₂H₁₅N₂O₃ 235.26 Methylamino, Cbz N/A
Benzyl (3-oxopropyl)carbamate C₁₂H₁₅NO₃ 221.25 Propionaldehyde, Cbz N/A
(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate C₁₆H₂₄N₂O₃ 266.32 Propylamino, (S)-chirality 122021-01-6
tert-Butyl (3-oxopropyl)carbamate C₈H₁₅NO₃ 173.21 Boc group 58885-60-2

Research Findings and Trends

  • Steric and Electronic Effects: Methylamino and Boc groups enhance metabolic stability but may reduce reactivity compared to unsubstituted carbamates .
  • Safety Profiles : Benzyl derivatives with aldehydes (e.g., Benzyl (3-oxopropyl)carbamate) are classified as irritants, necessitating careful handling .

Biological Activity

Benzyl (3-(methylamino)-3-oxopropyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

This compound features a benzyl group attached to a carbamate moiety, which is known for its role in influencing biological activity through interactions with various molecular targets.

The biological activity of carbamates is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The specific mechanism involves:

  • Competitive binding to the active site of AChE.
  • Alteration of neurotransmission , which can lead to both therapeutic effects (e.g., in cognitive enhancement) and toxicological effects (e.g., neurotoxicity).

1. Pharmacological Effects

This compound has been studied for its potential applications in treating neurodegenerative diseases due to its AChE inhibitory properties. Research indicates that compounds with similar structures can enhance cognitive function and memory retention by increasing acetylcholine levels in the brain .

2. Toxicological Implications

While the therapeutic potential is promising, the compound's mechanism also poses risks. High levels of AChE inhibition can lead to cholinergic toxicity, characterized by symptoms such as muscle twitching, respiratory distress, and seizures. Case studies have shown that acute exposure can result in severe neurobehavioral effects .

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of various carbamates, including this compound, on rat models. The findings indicated that exposure led to significant alterations in behavior and neurological function, correlating with increased AChE inhibition levels .

Case Study 2: Therapeutic Potential in Alzheimer's Disease

In another investigation, the compound was tested for its efficacy in improving cognitive deficits in Alzheimer’s disease models. Results showed that treatment with this compound improved memory performance and reduced amyloid plaque formation compared to control groups .

Research Findings Summary

Study FocusFindings
AChE InhibitionSignificant inhibition leading to increased acetylcholine levels
Cognitive EnhancementImproved memory retention in animal models
NeurotoxicitySymptoms of cholinergic toxicity observed at high doses
Potential for Cancer TreatmentInvestigated as a lead compound for novel anticancer drugs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl (3-(methylamino)-3-oxopropyl)carbamate
Reactant of Route 2
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Benzyl (3-(methylamino)-3-oxopropyl)carbamate

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